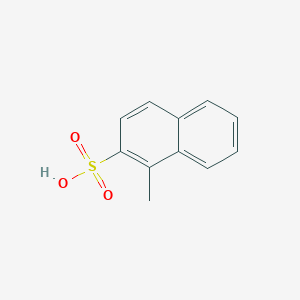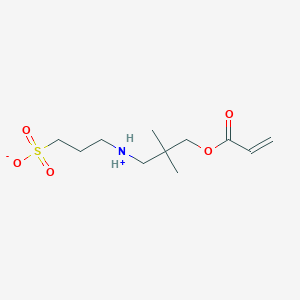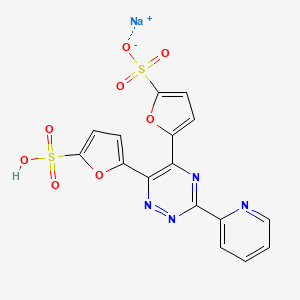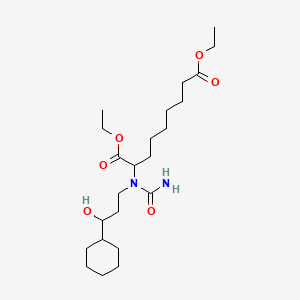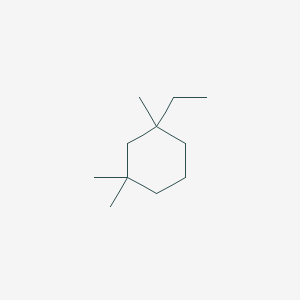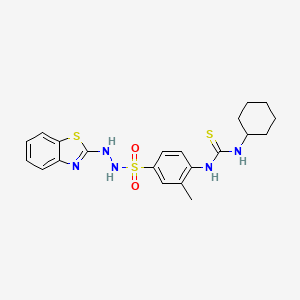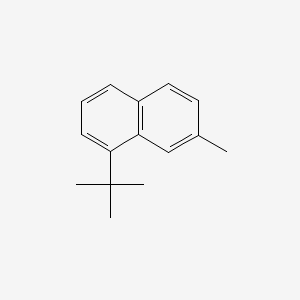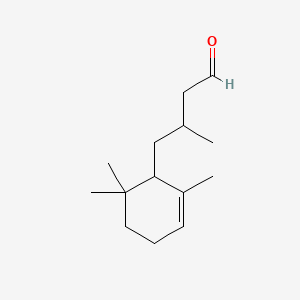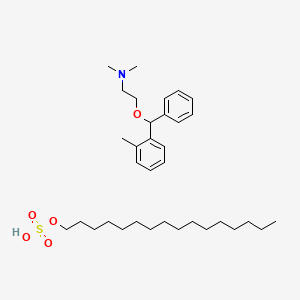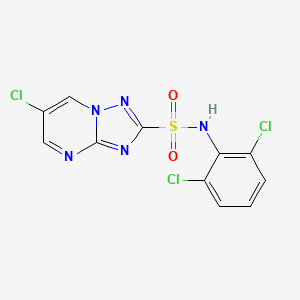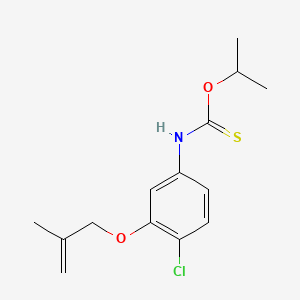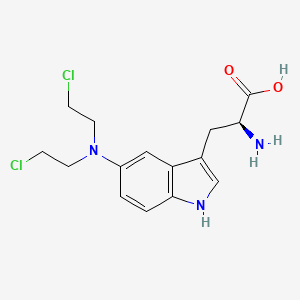
L-Tryptophan, 5-(bis(2-chloroethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- typically involves the alkylation of L-tryptophan with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the selective modification of the tryptophan molecule. The process generally involves:
Starting Materials: L-tryptophan and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae to produce L-tryptophan.
Chemical Modification: The L-tryptophan produced is then chemically modified using bis(2-chloroethyl)amine under controlled conditions to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amine moiety, potentially altering its biological activity.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while nucleophilic substitution can yield various substituted tryptophan derivatives .
Applications De Recherche Scientifique
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and protein synthesis.
Medicine: Investigated for its potential use in cancer therapy due to its alkylating properties.
Industry: Utilized in the production of pharmaceuticals and biochemical research
Mécanisme D'action
The mechanism of action of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- involves its ability to alkylate DNA and proteins. The bis(2-chloroethyl)amine moiety forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: Another alkylating agent used in cancer therapy.
Chlorambucil: A similar compound with alkylating properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- is unique due to its combination of the amino acid L-tryptophan with the alkylating properties of bis(2-chloroethyl)amine. This dual functionality allows it to interact with biological systems in ways that other alkylating agents cannot, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
13083-65-3 |
|---|---|
Formule moléculaire |
C15H19Cl2N3O2 |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-3-5-20(6-4-17)11-1-2-14-12(8-11)10(9-19-14)7-13(18)15(21)22/h1-2,8-9,13,19H,3-7,18H2,(H,21,22)/t13-/m0/s1 |
Clé InChI |
DGRNTPAKIUYGJI-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


